REACTION_CXSMILES
|
[C:1]1([C:7]2[O:11][N:10]=[C:9]([C:12](O)=[O:13])[C:8]=2[C:15]([F:18])([F:17])[F:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN1CCOCC1.ClC(OCC(C)C)=O.[BH4-].[Na+]>C1COCC1.CO>[C:1]1([C:7]2[O:11][N:10]=[C:9]([CH2:12][OH:13])[C:8]=2[C:15]([F:17])([F:18])[F:16])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|
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Name
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5-phenyl-4-(trifluoromethyl)isoxazole-3-carboxylic acid
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Quantity
|
3 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1=C(C(=NO1)C(=O)O)C(F)(F)F
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Name
|
Intermediate 1-5D
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=C(C(=NO1)C(=O)O)C(F)(F)F
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Name
|
|
Quantity
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1.92 mL
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
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reactant
|
Smiles
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ClC(=O)OCC(C)C
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Name
|
|
Quantity
|
0.794 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
12 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
|
Details
|
The resulting suspension was stirred at 0° C. for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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During the addition, frothing
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Type
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STIRRING
|
Details
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The reaction mixture was stirred for 60 min
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Duration
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60 min
|
Type
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TEMPERATURE
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Details
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The reaction mixture was slowly warmed to approximately −20° C.
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Type
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CUSTOM
|
Details
|
quenched with a 20 mL of a 1:9 mixture of acetic acid in water
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Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at room temperature for 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate (120 mL)
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Type
|
WASH
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Details
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washed with water (20 mL), saturated aqueous solution of sodium bicarbonate (2×20 mL) and brine (20 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was collected
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Type
|
EXTRACTION
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Details
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the aqueous layers were back-extracted with ethyl acetate (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
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Type
|
CUSTOM
|
Details
|
followed by purification by flash silica gel chromatography
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Type
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ADDITION
|
Details
|
a mixture of ethyl acetate in hexane (1% to load; 5%-9%-12%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=NO1)CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.36 mmol | |
AMOUNT: MASS | 1.79 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |